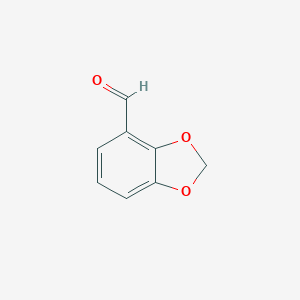

1,3-Benzodioxole-4-carbaldehyde

Vue d'ensemble

Description

1,3-Benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of benzodioxole, which is a heterocyclic compound containing a methylenedioxy functional group. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-carbaldehyde can be synthesized through several methods. One common method involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxybenzaldehyde with dibromomethane . The reaction typically requires a base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite catalysts. The acetalization and ketalization of various aldehydes and ketones with catechol using HY zeolite as a catalyst have been studied . This method offers high conversion and selectivity under mild conditions, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 1,3-Benzodioxole-4-carboxylic acid.

Reduction: 1,3-Benzodioxole-4-methanol.

Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in the preparation of complex molecules due to its reactive aldehyde group .

Biology

- Cytotoxic Activity : Research indicates that 1,3-Benzodioxole-4-carbaldehyde exhibits cytotoxic effects, particularly against cancer cells. It induces apoptosis in these cells, making it a candidate for cancer treatment research .

- Antioxidant Properties : A study highlighted the antioxidative activity of derivatives of this compound, showing moderate efficacy against free radicals in vitro . This suggests potential applications in health supplements or therapeutic agents targeting oxidative stress.

Medicine

- Pharmaceutical Development : The compound is involved in the synthesis of important drugs like tadalafil (used for erectile dysfunction) and L-DOPA (for Parkinson's disease treatment). Its structural features contribute to the pharmacological activities of these medications .

- Auxin Receptor Agonists : It has been identified as a potent agonist for the auxin receptor TIR1, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. This property can be harnessed for agricultural enhancements .

Industry

- Fragrance and Flavoring : Due to its pleasant floral aroma, this compound is commonly used in the fragrance industry. Its unique scent profile makes it suitable for perfumes and flavoring agents in food products.

Data Table: Summary of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in synthesizing complex organic compounds |

| Biology | Induces apoptosis in cancer cells | Studies showing cytotoxic effects on various cell lines |

| Medicine | Drug synthesis (tadalafil, L-DOPA) | Development of pharmaceutical drugs |

| Agriculture | Auxin receptor agonist | Promotes root growth in Arabidopsis thaliana |

| Industry | Fragrance and flavoring | Common ingredient in perfumes |

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant induction of apoptosis at specific concentrations, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Auxin Receptor Agonism

Research focused on the action mechanism of 1,3-Benzodioxole derivatives revealed their ability to activate auxin receptors, leading to enhanced root growth. This study provides insights into agricultural applications that could improve crop yields through targeted growth stimulation .

Mécanisme D'action

The mechanism of action of 1,3-benzodioxole-4-carbaldehyde and its derivatives involves several molecular targets and pathways:

Antitumor Activity: It induces apoptosis in cancer cells by inhibiting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).

Antiparasitic Activity: It exhibits trypanocidal and leishmanicidal activities by interfering with the metabolic pathways of the parasites.

Comparaison Avec Des Composés Similaires

1,3-Benzodioxole-4-carbaldehyde can be compared with other similar compounds such as:

1,3-Benzodioxole: The parent compound, which lacks the aldehyde functional group.

Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Activité Biologique

1,3-Benzodioxole-4-carbaldehyde is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS Number: 7797-83-3) is a derivative of benzodioxole, characterized by its unique molecular structure, which allows it to interact with various biological targets. Its primary action is as an agonist for the auxin receptor TIR1, influencing plant growth and development through the auxin signaling pathway.

Target Interactions:

- Auxin Receptor TIR1: The compound promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa by activating this receptor.

- Enzyme Inhibition: It inhibits key enzymes like tyrosinase and HER-2, which are involved in melanin production and cell growth regulation, respectively.

Cellular Effects:

- Induces apoptosis in cancer cells, thereby inhibiting their proliferation. This property makes it a candidate for anticancer therapies .

Metabolic Pathways:

- Involvement in various metabolic pathways allows it to interact with enzymes that facilitate its conversion into other bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown promising results in vitro against various cancer cell lines:

These findings suggest that this compound could be developed into an effective anticancer agent.

Antidiabetic Potential

In a study assessing the effects on blood glucose levels, derivatives of benzodioxole significantly reduced glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL . This indicates potential use in managing diabetes through α-amylase inhibition.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

These results highlight its potential as an antimicrobial agent .

Case Study 1: Cancer Treatment

A study investigating the efficacy of 1,3-benzodioxole derivatives on cancer cells demonstrated that these compounds could selectively induce apoptosis without affecting normal cells. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls .

Case Study 2: Antidiabetic Effects

In vivo experiments showed that administration of benzodioxole derivatives led to improved glycemic control in diabetic mice models. The study emphasized the need for further exploration into the mechanisms underlying these effects and their potential translation into human therapies .

Propriétés

Numéro CAS |

184360-97-2 |

|---|---|

Formule moléculaire |

C11H10O4 |

Poids moléculaire |

206.19 g/mol |

Nom IUPAC |

(E)-4-(1,3-benzodioxol-4-yl)but-3-enoic acid |

InChI |

InChI=1S/C11H10O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1-5H,6-7H2,(H,12,13)/b4-2+ |

Clé InChI |

ARZFDEQRBWNHES-DUXPYHPUSA-N |

SMILES |

C1OC2=CC=CC(=C2O1)C=O |

SMILES isomérique |

C1OC2=CC=CC(=C2O1)/C=C/CC(=O)O |

SMILES canonique |

C1OC2=CC=CC(=C2O1)C=CCC(=O)O |

Key on ui other cas no. |

7797-83-3 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.